![molecular formula C9H10N4O2S B7758448 1-(3-Nitrophenyl)ethanone thiosemicarbazone](/img/structure/B7758448.png)
1-(3-Nitrophenyl)ethanone thiosemicarbazone
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Description
1-(3-Nitrophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10N4O2S and a molecular weight of 238.27 . It is used in early discovery research due to its unique properties .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)ethanone thiosemicarbazone is represented by the linear formula C9H10N4O2S . More detailed structural information, such as 2D or 3D structures, is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitrophenyl)ethanone thiosemicarbazone include a molecular weight of 238.27 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Future Directions
Thiosemicarbazones, such as 1-(3-Nitrophenyl)ethanone thiosemicarbazone, are attracting significant interest as anticancer agents . The antiproliferative activity of thiosemicarbazones has been initially ascribed to their metal sequestration capacity and to the inactivation of ribonucleotide reductase (RNR), an enzyme whose activity correlates with cell proliferation . Future research may focus on further elucidating the mechanisms of action of thiosemicarbazones and their potential applications in treating various diseases.
- "Mechanistic insights on the mode of action of an antiproliferative thiosemicarbazone-nickel complex revealed by an integrated chemogenomic profiling study" .
- "Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study" .
- "Thiosemicarbazides: Synthesis and reactions" .
properties
IUPAC Name |
[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPLHYZNDOBTD-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)ethanone thiosemicarbazone |
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